
4-Methyl-2-nitrophenyl isocyanate
Overview
Description
4-Methyl-2-nitrophenyl isocyanate, also known as 1-isocyanato-4-methyl-2-nitrobenzene, is an organic compound containing an isocyanate group. It is used as an organic building block in various chemical syntheses. The compound has a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-nitroaniline with phosgene. The reaction proceeds as follows:
CH3C6H3(NO2)NH2+COCl2→CH3C6H3(NO2)NCO+2HCl
This reaction requires careful handling due to the toxic nature of phosgene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. The reaction conditions typically include a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanate group (-NCO) reacts readily with nucleophiles due to its electrophilic carbon atom. Key reactions include:
Reaction with Alcohols
4-Methyl-2-nitrophenyl isocyanate reacts with alcohols to form urethanes (carbamates):
General Reaction :
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Conditions : Proceeds at ambient temperature in aprotic solvents (e.g., dichloromethane or THF) .
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Example : Reaction with methanol yields 4-methyl-2-nitrophenyl methyl carbamate.
Reaction with Amines
Primary and secondary amines undergo nucleophilic attack to form urea derivatives :
General Reaction :
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Conditions : Requires catalytic bases (e.g., triethylamine) or elevated temperatures .
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Steric Effects : The ortho-methyl group slows reactivity compared to unsubstituted analogues .
Hydrolysis Mechanisms
Hydrolysis of carbamates derived from this compound follows distinct pathways depending on reaction conditions:
Base-Catalyzed Hydrolysis (E1cB Mechanism)
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Mechanism : Deprotonation of the N-H group forms an intermediate isocyanate (), which hydrates to yield and eventually and .
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Evidence : Hammett analysis () indicates significant negative charge development on the leaving group in the transition state .
Antibody-Catalyzed Hydrolysis (B Ac2 Mechanism)
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Catalytic Antibodies : Polyclonal antibodies raised against 4-nitrophenyl phosphate haptens accelerate hydrolysis by stabilizing the tetrahedral intermediate .
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Specificity : Catalysis is abolished for 2-nitrophenyl analogues, highlighting positional sensitivity .
Substitution Reactions
The nitro group facilitates electrophilic aromatic substitution (EAS) under controlled conditions:
Nitro Group Reduction
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Reduction to Amine : Catalytic hydrogenation (e.g., ) converts the nitro group to an amine, altering reactivity for downstream applications.
Halogenation
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Chlorination : Reacts with to form chloro-derivatives, though steric hindrance from the methyl group reduces yields compared to para-substituted analogues.
Comparative Reactivity Data
Reaction Type | Substrate | Rate Constant (, M⁻¹s⁻¹) | Mechanism |
---|---|---|---|
Alcohol Addition | Methanol | Nucleophilic | |
Amine Addition | Ethylamine | Nucleophilic | |
Base Hydrolysis (pH 10) | Derived Carbamate | E1cB | |
Antibody-Catalyzed | 4-Nitrophenyl Carbamate | B Ac2 |
Mechanistic Insights from Hammett Analysis
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Electron-Withdrawing Effects : The nitro group increases the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack .
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Steric Hindrance : The ortho-methyl group reduces accessibility to the isocyanate group, lowering reaction rates with bulky nucleophiles .
Case Study: Antibody-Mediated Hydrolysis
A study using polyclonal antibodies demonstrated:
Stability and Handling
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Moisture Sensitivity : Reacts vigorously with water, necessitating anhydrous storage.
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Thermal Decomposition : Degrades above 150°C, releasing toxic isocyanate vapors.
Scientific Research Applications
Pharmaceutical Applications
4-Methyl-2-nitrophenyl isocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Development of Anticancer Agents :
- Biochemical Research :
Chemical Synthesis Applications
This compound is utilized as a reagent in various chemical reactions:
- Reactivity with Amines :
- Synthesis of Urea Derivatives :
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a novel series of anticancer agents using this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as therapeutic agents.
Case Study 2: Development of Bioconjugates
In another research initiative, scientists utilized this isocyanate to create bioconjugates for targeted drug delivery systems. The conjugates were designed to enhance the specificity and efficacy of drug action, particularly in tumor targeting.
Comparative Data Table
Application Area | Description | Examples/Outcomes |
---|---|---|
Pharmaceutical Synthesis | Intermediate for APIs | Anticancer agents |
Chemical Reactions | Reacts with amines to form carbamates | Urea derivatives |
Biochemical Research | Used in proteomics for studying protein interactions | Enhanced understanding of proteins |
Mechanism of Action
The mechanism of action of 4-methyl-2-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in the formation of urethanes and ureas, which are important in various chemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrophenyl isocyanate: Similar in structure but with the methyl and nitro groups in different positions.
4-Nitrophenyl isocyanate: Lacks the methyl group, making it less sterically hindered
Uniqueness
4-Methyl-2-nitrophenyl isocyanate is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis .
Biological Activity
4-Methyl-2-nitrophenyl isocyanate (CAS No. 57910-98-2) is an organic compound characterized by its isocyanate functional group attached to a 4-methyl-2-nitrophenyl moiety. This compound has garnered attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science due to its unique reactivity and potential biological activities. This article delves into its biological activity, including its interactions with biological molecules, toxicity, and potential applications.
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.14 g/mol
- Structure : Contains a nitro group at the ortho position relative to the methyl group, influencing its reactivity.
Table 1: Comparison of Structural Similarities
Compound Name | Structure | CAS Number |
---|---|---|
4-Nitrophenyl isocyanate | C₇H₆N₂O₃ | 100-28-7 |
2-Amino-3-nitrophenol | C₆H₈N₂O₃ | 603-85-0 |
2-Amino-4-chloro-3-nitropyridine | C₆H₅ClN₂O₃ | 6980-08-1 |
4-Methylphenyl isocyanate | C₉H₉N₃O | 102-97-6 |
3-Nitroaniline | C₆H₆N₂O₂ | 99-09-8 |
Interaction with Biological Molecules
This compound exhibits electrophilic properties, allowing it to interact with nucleophilic sites on proteins. Such interactions can lead to modifications that may alter protein function, which is crucial for understanding potential toxicological effects in industrial and laboratory settings. The compound's reactivity is significant in the context of chemical safety and exposure risk assessments.
Toxicity and Irritation Potential
The compound has been classified as an irritant and poses health hazards upon exposure. Prolonged exposure may lead to various health effects, including skin sensitization and respiratory issues . The mechanism of toxicity is primarily through direct interaction with biological tissues, leading to inflammatory responses .
Case Studies
- Protein Modification Studies : Research indicates that compounds similar to this compound can modify proteins through covalent bonding. Such modifications can result in altered enzymatic activity or immune responses .
- Toxicological Assessments : Studies have shown that exposure to isocyanates can lead to respiratory sensitization and other systemic effects. A specific case involved workers exposed to isocyanates in manufacturing settings, highlighting the need for stringent safety protocols .
- Antibody-Catalyzed Reactions : Investigations into antibody-catalyzed hydrolysis involving nitrophenyl isocyanate derivatives have provided insights into their reactivity and potential applications in biochemistry .
Applications in Synthesis
This compound serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its utility as an intermediate in synthesizing more complex molecules underscores its significance in chemical research and industrial applications .
Table 2: Synthetic Applications
Application Area | Description |
---|---|
Pharmaceutical Chemistry | Intermediate for synthesizing drug candidates |
Agrochemicals | Used in developing pesticides and herbicides |
Organic Synthesis | Building block for various organic compounds |
Properties
IUPAC Name |
1-isocyanato-4-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDHIPQKZLDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339370 | |
Record name | 4-Methyl-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57910-98-2 | |
Record name | 4-Methyl-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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